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molecular formula C7H3FN2O3 B1397924 2-Fluoro-4-hydroxy-5-nitrobenzonitrile CAS No. 1134198-38-1

2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Cat. No. B1397924
M. Wt: 182.11 g/mol
InChI Key: YLRYYSYQJNBSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426443B2

Procedure details

A solution of 2-fluoro-4-hydroxy-5-nitrobenzonitrile (D147; 270 mg, 1.483 mmol) in ethanol (35 mL) was passed through an H-Cube flow hydrogenator at room temperature and atmospheric pressure on full H2 mode, with a flow rate of 1 mL min−1 and using a CatCart30 (approx. 140 mg catalyst). The residual solution was diluted with further ethanol (8 mL) to ensure maximum recovery of material. The collected product solution was evaporated to dryness to give the desired product as a tan solid (215 mg).
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step Two
[Compound]
Name
catalyst
Quantity
140 mg
Type
catalyst
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([OH:10])[C:7]([N+:11]([O-])=O)=[CH:6][C:3]=1[C:4]#[N:5]>C(O)C>[NH2:11][C:7]1[C:8]([OH:10])=[CH:9][C:2]([F:1])=[C:3]([CH:6]=1)[C:4]#[N:5]

Inputs

Step One
Name
Quantity
270 mg
Type
reactant
Smiles
FC1=C(C#N)C=C(C(=C1)O)[N+](=O)[O-]
Step Two
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
catalyst
Quantity
140 mg
Type
catalyst
Smiles
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was passed through an H-Cube flow hydrogenator at room temperature
CUSTOM
Type
CUSTOM
Details
The collected product solution was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC(=C(C#N)C1)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 215 mg
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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